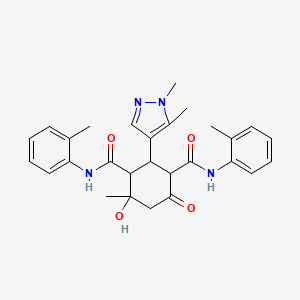

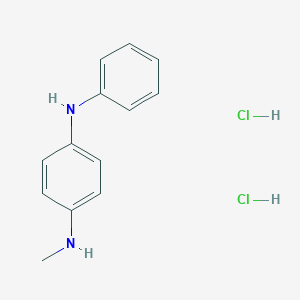

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2355385-15-6 . It has a molecular weight of 271.19 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code of “N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride” is1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride” is a solid compound . It has a molecular weight of 271.19 . The InChI Code provides information about its molecular structure .科学的研究の応用

Corrosion Inhibition

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. In particular, research focusing on Schiff base compounds derived from this chemical shows promise in protecting mild steel against corrosion in acidic environments. These studies indicate that such compounds can efficiently inhibit corrosion, with some derivatives showing superior performance compared to the parent compound (Nor Hashim, Kassim, & Mohd, 2012).

Electrochromic Materials

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride related compounds have been explored in the synthesis of electrochromic materials. For instance, electropolymerization of derivatives of this compound has led to the development of conducting polymers with significant electrochromic properties, displaying a range of colors under different electrical potentials and demonstrating high optical contrasts (Ouyang, Wang, & Zhang, 2011).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride have been used in the development of materials for organic light-emitting diodes (OLEDs). These compounds, particularly those with bipolar characteristics, have been effective as host materials in yellow phosphorescent OLEDs, contributing to improved current and power efficiencies in these devices (Braveenth et al., 2020).

Antibacterial and Anticancer Potential

Some derivatives of N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride have shown antibacterial activities. Computational studies on these compounds have highlighted their potential interactions with bacterial and cancer-related proteins, suggesting possible applications in treating bacterial infections and cancer (A. P, 2019).

Electronic and Optical Materials

This compound and its derivatives have been utilized in synthesizing materials with special electronic and optical properties. For instance, they have been involved in the creation of polymers with specific thermal, photophysical, electrochemical, and electrochromic characteristics, useful in various high-tech applications (Cheng, Hsiao, Su, & Liou, 2005).

作用機序

Target of Action

Similar compounds have been synthesized as crosslinking agents and are used to prepare polymers by forming amide bonds between two reactants .

Mode of Action

The compound interacts with its targets through the formation of amide bonds. This is achieved by the diamine reacting with the hydroxyl group of one reactant and the carbonyl group of another reactant to form a new bond .

Result of Action

The compound’s role as a crosslinking agent suggests it may influence the structure and properties of polymers .

特性

IUPAC Name |

1-N-methyl-4-N-phenylbenzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDTYVWZJVTCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2469719.png)

![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)